molecular formula C11H14ClNO3 B3386472 methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 731815-67-1

methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B3386472
CAS No.: 731815-67-1
M. Wt: 243.68 g/mol
InChI Key: DBNMDTVKDWABTM-UHFFFAOYSA-N
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Description

Methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative with a molecular formula of C₁₂H₁₄ClNO₃ (exact mass: 255.0663 g/mol). The compound features a pyrrole core substituted with methyl groups at positions 2 and 4, a 2-chloropropanoyl group at position 5, and a methyl ester at position 3 (Figure 1). Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-5-8(11(15)16-4)7(3)13-9(5)10(14)6(2)12/h6,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNMDTVKDWABTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158086
Record name Methyl 5-(2-chloro-1-oxopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731815-67-1
Record name Methyl 5-(2-chloro-1-oxopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731815-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(2-chloro-1-oxopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a suitable diketone and an amine.

    Introduction of the Chloropropanoyl Group: The 2-chloropropanoyl group is introduced via an acylation reaction using 2-chloropropionyl chloride as the acylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

    Oxidation Reactions: The methyl groups on the pyrrole ring can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction Reactions: Reducing agents (e.g., lithium aluminium hydride), solvents (e.g., tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution Reactions: Substituted derivatives with various functional groups replacing the chlorine atom.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: Carboxylic acid derivatives of the original compound.

Scientific Research Applications

Methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Optimization: Replacing the 2-chloropropanoyl group with bioisosteres (e.g., trifluoromethyl) could enhance metabolic stability .
  • Safety Profile: Analogous compounds (e.g., ethyl 5-(2-chloropropanoyl) derivatives) require strict handling due to flammability and explosive hazards () .

Biological Activity

Methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound that belongs to the pyrrole class of organic compounds. Pyrroles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This article delves into the biological activity of this specific compound, examining its potential therapeutic applications and underlying mechanisms.

  • Molecular Formula : C10H12ClNO3
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 356568-77-9
  • Structure : The compound features a pyrrole ring substituted with a chloropropanoyl group and a methyl ester.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of methyl pyrrole derivatives. For instance, derivatives of 2,5-dimethylpyrroles have demonstrated significant activity against Mycobacterium tuberculosis (M. tuberculosis), particularly against multidrug-resistant strains. In one study, compounds related to this compound exhibited minimum inhibitory concentrations (MICs) below 1 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (µg/mL)Activity Type
5nM. tuberculosis<1Bactericidal
5qM. tuberculosis<1Bacteriostatic
5rM. tuberculosis<1Prodrug (isoniazid)

Antifungal Activity

Pyrrole derivatives have also shown promising antifungal activity. In comparative studies, certain compounds exhibited MIC values significantly lower than those of standard antifungal agents like fluconazole. For example, some derivatives demonstrated MICs as low as 0.039 mg/mL against Aspergillus flavus and Aspergillus niger .

Table 2: Antifungal Activity of Pyrrole Derivatives

CompoundTarget FungusMIC (mg/mL)Comparison to Fluconazole
3eA. flavus0.039Twice as potent
5hA. niger0.078Ten times lower

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various pyrrole derivatives to evaluate their safety profiles in human cell lines. Selected compounds showed low cytotoxicity against human pulmonary fibroblasts and murine macrophages, suggesting a favorable therapeutic window for further development .

The biological activity of this compound appears to be linked to its ability to interact with bacterial cell membranes and inhibit key metabolic pathways in pathogens. Molecular docking studies indicate that these compounds can effectively bind to specific targets within the microbial cell structure, enhancing their efficacy against resistant strains .

Case Studies

  • Antitubercular Activity : A series of pyrrole derivatives were tested for their efficacy against drug-resistant M. tuberculosis. The study revealed that modifications to the pyrrole structure significantly influenced their antimicrobial potency and selectivity towards bacterial cells over human cells .
  • Antifungal Efficacy : Research on antifungal activities demonstrated that certain structural modifications in pyrroles could lead to enhanced interactions with fungal cell membranes, resulting in increased permeability and subsequent cell death .

Q & A

Q. What are the key synthetic strategies for methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Acylation : Introducing the 2-chloropropanoyl group via Friedel-Crafts acylation or nucleophilic substitution.
  • Cyclization : Forming the pyrrole core using acid- or base-catalyzed cyclization (e.g., Knorr pyrrole synthesis).
  • Esterification : Incorporating the methyl ester group using methanol under acidic conditions. Key reagents include sodium borohydride (reduction), potassium permanganate (oxidation), and chlorinating agents like thionyl chloride . Reaction progress should be monitored via thin-layer chromatography (TLC) .

Q. How is the structural integrity of this compound validated?

Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments and carbon frameworks (e.g., methyl groups at δ 2.1–2.5 ppm, pyrrole protons at δ 6.0–7.0 ppm) .
  • FTIR : Confirming functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}, chloropropanoyl C-Cl at ~750 cm1^{-1}) .
  • HRMS : Precise molecular ion ([M+H]+^+) matching theoretical mass (e.g., calculated m/z 285.07 for C12_{12}H14_{14}ClNO3_3) .

Advanced Research Questions

Q. How can experimental design address discrepancies in reaction yields during synthesis?

Contradictions in yields may arise from competing side reactions (e.g., over-acylation). Mitigation strategies include:

  • Optimized Reaction Conditions : Varying temperature (e.g., 0–25°C for acylation), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry.
  • Kinetic Studies : Using HPLC or GC-MS to track intermediate formation and identify bottlenecks .
  • Catalyst Screening : Testing Lewis acids (e.g., AlCl3_3) or organocatalysts to improve regioselectivity .

Q. What methodologies resolve contradictions in spectroscopic data for structural elucidation?

Ambiguities in NMR or IR data (e.g., overlapping peaks) require:

  • 2D NMR Techniques : HSQC and HMBC to assign proton-carbon correlations and confirm substituent positions .
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond angles, dihedral angles) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict spectroscopic profiles and compare with experimental data .

Q. How can researchers evaluate the compound’s potential biological activity?

Methodologies include:

  • In Vitro Assays : Antimicrobial testing (MIC against Gram+/− bacteria), cytotoxicity (MTT assay on cancer cell lines) .
  • Molecular Docking : Simulating interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina .
  • ADME/Tox Profiling : Predictive models (e.g., SwissADME) to assess pharmacokinetics and toxicity risks .

Q. What experimental frameworks assess environmental stability and degradation pathways?

Follow OECD guidelines for environmental fate studies:

  • Hydrolysis Studies : Expose the compound to buffers at pH 4–9, monitor degradation via LC-MS .
  • Photolysis : UV irradiation (e.g., 254 nm) to simulate sunlight-induced breakdown .
  • Biotic Degradation : Use soil or microbial cultures to assess biodegradation rates under aerobic/anaerobic conditions .

Methodological Notes

  • Contradiction Handling : Cross-validate data using orthogonal techniques (e.g., NMR + X-ray) to resolve ambiguities .
  • Advanced Synthesis : For regioselective modifications, employ protecting groups (e.g., Boc for amines) to prevent unwanted side reactions .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) meticulously to ensure reproducibility across labs .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
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methyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

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